3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one is an organic compound with a complex structure that includes an ethoxy group, a phenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with a phenyl group, followed by the introduction of an ethoxy group through an etherification reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. Catalysts and solvents are often used to enhance the reaction rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol
- Cyclohexaneethanol, α-(1-ethoxyethyl)-2-phenyl
Uniqueness
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74897-79-3 |
---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-ethoxy-1-(2-phenylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C18H26O2/c1-3-20-14(2)18(19)13-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13H2,1-2H3 |
InChI Key |
GAFLTSGPAKAZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)CC1CCCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.